molecular formula C8H7BrO2 B139916 Methyl 4-bromobenzoate CAS No. 619-42-1

Methyl 4-bromobenzoate

Cat. No. B139916
CAS RN: 619-42-1
M. Wt: 215.04 g/mol
InChI Key: CZNGTXVOZOWWKM-UHFFFAOYSA-N
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Description

Methyl 4-bromobenzoate is a para-substituted aryl bromide . It is used as a starting material in the synthesis of three-carbon-bridged 5-substituted furo [2,3-d]pyrimidine and 6-substituted pyrrolo [2,3-d]pyrimidine and methyl 4-tri-n-butylstannylbenzoate . It is also used to stimulate microbial dechlorination of polychlorinated biphenyls .


Synthesis Analysis

Methyl 4-bromobenzoate can be synthesized by adding 10 mmol 4-bromobenzoic acid, 100 mmol methanol, and 1.5 mmol dichlorohydantoin into a 50 mL three-necked flask, setting up a reflux device, and stirring and reacting at 60°C for 7 hours . After the methanol was recovered by rotary evaporation, it was transferred to a separatory funnel, and 20 mL of ethyl acetate was added, washed with 5% sodium carbonate solution, washed with water, dried with anhydrous sodium sulfate, and the solvent was removed under reduced pressure to obtain methyl 4-bromobenzoate .


Molecular Structure Analysis

The molecular formula of Methyl 4-bromobenzoate is C8H7BrO2 . The average mass is 215.044 Da and the monoisotopic mass is 213.962936 Da . The molecules of methyl 4-bromobenzoate are almost planar . The compound is isostructural with methyl 4-iodobenzoate .


Chemical Reactions Analysis

Methyl 4-bromobenzoate may be used in the following syntheses: Three-carbon-bridged 5-substituted furo [2,3-d]pyrimidine and 6-substituted pyrrolo [2,3-d]pyrimidine analogs, employed as antifolates . Methyl 4-tri-n-butylstannylbenzoate . Methyl 4-(2-pyridyl)benzoate by cross coupling reaction with lithium 2-pyridyltriolborate .


Physical And Chemical Properties Analysis

Methyl 4-bromobenzoate appears as white to almost white powder to crystal . It has a melting point of 77-81 °C . It is insoluble in water .

Scientific Research Applications

Synthesis and Material Studies

Methyl 4-bromobenzoate serves as a pivotal intermediate in various synthetic pathways. A study highlighted its role in the synthesis of bisbibenzyls, natural products with diverse biological activities, by utilizing a condensation reaction with iso-vanilline under specific reaction conditions (Lou, 2012). Another research detailed the synthesis of Methyl 4-bromo-2-methoxybenzoate, starting from 4-bromo-2-fluorotoluene, which involves multiple steps including bromination and hydrolysis, leading to a final product with high purity and yield (Chen, 2008).

Analytical and Physical Chemistry

In the realm of analytical and physical chemistry, Methyl 4-bromobenzoate and its derivatives have been studied for their thermodynamic properties and phase behaviors. For instance, a detailed study investigated the temperature dependencies of vapor pressures, melting temperatures, and enthalpies of fusion for isomeric bromo-methylbenzoic acids, including Methyl 4-bromobenzoate, providing valuable insights into specific interactions in the liquid and crystal phases of these compounds (Zherikova et al., 2016). Another study focused on the synthesis and characterization of various derivatives of Methyl 4-bromobenzoate, analyzing their potential as α-amylase enzyme inhibitors through in vitro and in silico studies (Khan et al., 2022).

Organic Chemistry and Catalysis

Methyl 4-bromobenzoate is also utilized in organic chemistry and catalysis research. A study described the synthesis of complex molecular structures using Methyl 4-bromobenzoate as a starting material, demonstrating its versatility in organic synthesis (Pokhodylo et al., 2019). In educational settings, the compound has been used in experiments designed to develop critical thinking skills among students, by challenging them to analyze and discuss the results of synthetic organic chemistry experiments (Mahan & Nading, 2006).

Safety And Hazards

Methyl 4-bromobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-bromobenzoate
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InChI

InChI=1S/C8H7BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3
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InChI Key

CZNGTXVOZOWWKM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC(=O)C1=CC=C(C=C1)Br
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Molecular Formula

C8H7BrO2
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DSSTOX Substance ID

DTXSID7060702
Record name Benzoic acid, 4-bromo-, methyl ester
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Molecular Weight

215.04 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Methyl 4-bromobenzoate
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Vapor Pressure

0.02 [mmHg]
Record name Methyl 4-bromobenzoate
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Product Name

Methyl 4-bromobenzoate

CAS RN

619-42-1
Record name Methyl 4-bromobenzoate
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Record name Benzoic acid, 4-bromo-, methyl ester
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Record name METHYL 4-BROMOBENZOATE
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Synthesis routes and methods I

Procedure details

4-Bromobenzoic acid (9.98 kg, 48 mol) was suspended in 40 kg of methanol. Sulfuric acid (2 kg, 20 mol) was added and the mixture was heated under reflux for approximately 5 hours. The mixture was cooled over 10 hours to -10° C. and allowed to stand for 5 hours giving a crystalline product. The product was isolated by filtration and the filter cake was washed with methanol (2×3 L). Drying gave methyl 4-bromobenzoate (9.97 kg, 42 mol), m.p. 78°-78.7° C.
Quantity
9.98 kg
Type
reactant
Reaction Step One
Quantity
2 kg
Type
reactant
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Quantity
40 kg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Bromo-benzoic acid (5 g) was suspended in methanol (50 mL) and conc. H2SO4 (5 mL) added. The mixture was heated to reflux for 3 hours. Evaporation of some of the methanol led to crystallisation. The solid was collected and dissolved in DCM, washed with NaHCO3, and dried. Methanol (10 mL) was added and the solvents were evaporated until crystallisation occurred. The solid was collected and recrystallised from methanol to give the title compound as white needles. 13C NMR (CDCl3): δ 52.3, 128.1, 129.0, 131.1, 131.7 and 166.3. 1H NMR (CDCl3): δ 3.88 (3H, s), 7.55 (2H, d, J=8.2 Hz) and 7.87 (2H, d, J=8.2 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-bromobenzoic acid (1.10 g, 5.39 mmol) was dissolved in MeOH (30 mL). Concentrated H2SO4 (140 mL) was added and the reaction was allowed to reflux for a total of 29 hr. The reaction was quenched with dilute Na2CO3 (15 mL) and equal volume of EtOAc. The solution was diluted with brine to promote phase separation. The aqueous layer was extracted a second time with EtoAc. The combined organic layers were dried over anhydrous Na2SO4 and evaporated to dryness to afford 4-bromobenzoic acid methyl ester (1.124 g, 5.22 mmol, 97%). 1H-NMR (CD2Cl2, 500 MHz) δ (ppm): 3.89 (s, 3H); 7.56 (d, J=16.8 Hz, 2H); 7.88 (d, J=16.8 Hz, 2H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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